2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Overview
Description
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4. Its unique structure, characterized by a spirocyclic core and multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where reagents like alkyl halides can introduce new alkyl groups.
Scientific Research Applications
2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: Its properties make it suitable for use in material science, including the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic core and functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with sulfanyl and acetamide groups. For example:
- 2-{[8-Ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-{[8-Methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups and the resulting properties.
Properties
IUPAC Name |
2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3OS/c1-17-4-8-20(9-5-17)23-24(28-25(27-23)14-12-19(3)13-15-25)30-16-22(29)26-21-10-6-18(2)7-11-21/h4-11,19H,12-16H2,1-3H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABFGTVYWPHLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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